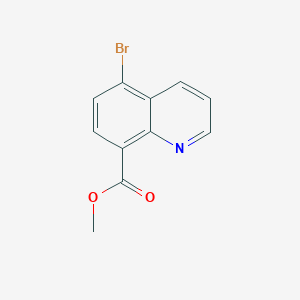

Methyl 5-bromoquinoline-8-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromoquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRLTIQTMTVDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856245 | |

| Record name | Methyl 5-bromoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445781-45-2 | |

| Record name | Methyl 5-bromoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromoquinoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of methyl 5-bromoquinoline-8-carboxylate, a key intermediate in synthetic and medicinal chemistry. This document is intended to serve as a technical resource, offering insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Introduction

This compound is a halogenated quinoline derivative with significant potential as a building block in the synthesis of complex organic molecules. The quinoline scaffold itself is a vital pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The presence of a bromine atom at the 5-position and a methyl ester at the 8-position of the quinoline ring system offers versatile handles for further chemical modifications, making this compound a valuable precursor in drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1445781-45-2 | |

| Molecular Formula | C₁₁H₈BrNO₂ | |

| Molecular Weight | 266.09 g/mol | [1] |

| Appearance | White to off-white solid (predicted based on related compounds) | [2] |

| Melting Point | Not explicitly available in searched literature. | |

| Boiling Point | Not explicitly available in searched literature. | |

| Solubility | Expected to have moderate solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water is predicted. | [2] |

Synthesis and Purification

Part 1: Synthesis of 5-Bromoquinoline-8-carboxylic acid

The initial step involves the synthesis of the carboxylic acid precursor. A common method for the synthesis of 5-bromoquinolines involves the bromination of the corresponding quinoline derivative. For instance, 8-methylquinoline can be treated with bromine in the presence of a catalyst to introduce the bromine at the 5-position.[3] Subsequent oxidation of the methyl group would yield the desired carboxylic acid.

Alternatively, a Sandmeyer-type reaction on 5-aminoquinoline can be employed to introduce the bromine atom, followed by reactions to introduce the carboxylic acid at the 8-position.

Part 2: Esterification

The second part of the synthesis is the esterification of 5-bromoquinoline-8-carboxylic acid to its methyl ester. This can be achieved through several standard methods:

-

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.

-

DCC/DMAP Coupling: A milder and often more efficient method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane at room temperature.

The logical flow of this two-part synthesis is illustrated in the diagram below:

Caption: General synthetic workflow for this compound.

Purification

Purification of the final product is critical to ensure its suitability for subsequent applications. Common purification techniques include:

-

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial and is typically determined empirically.

-

Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the desired product from impurities. The eluent system would need to be optimized based on the polarity of the compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not available in the searched literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on the structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the carbons of the quinoline ring, and the methyl carbon of the ester.

The relationship between the chemical structure and the expected NMR signals is a cornerstone of structural elucidation in organic chemistry.

Caption: Key techniques for the structural characterization of the target compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the functional groups present in the molecule.

-

The Bromine Atom: The bromine substituent at the 5-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of quinoline derivatives. The bromine can also be a site for nucleophilic aromatic substitution under certain conditions.

-

The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides, or used in further coupling reactions. It can also undergo reduction to the corresponding alcohol.

These reactive sites make this compound a valuable intermediate in several fields:

-

Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The quinoline core is a well-established pharmacophore, and modifications at the 5- and 8-positions can be used to modulate the biological activity and pharmacokinetic properties of the resulting molecules.[4]

-

Materials Science: The extended aromatic system of the quinoline ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[2]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Storage: Store in a tightly closed container in a cool, dry place.

It is imperative to consult the specific MSDS provided by the supplier before handling this compound.

Conclusion

This compound is a strategically functionalized quinoline derivative that holds significant promise as a versatile building block in organic synthesis. Its unique combination of a reactive bromine atom and a modifiable ester group on the privileged quinoline scaffold makes it an attractive starting material for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its known properties, logical synthetic pathways, and potential applications, intended to support the endeavors of researchers and scientists in the field.

References

-

PubChem. 5-Bromo-8-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. Electronic Supporting Information. Retrieved from [Link]

-

MySkinRecipes. Methyl 8-bromoquinoline-2-carboxylate. Retrieved from [Link]

-

Chemsrc. (2025, August 25). Methyl 8-bromoquinoline-5-carboxylate | CAS#:253787-45-0. Retrieved from [Link]

-

MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

ChemInform. (2025, August 7). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]

Sources

Methyl 5-bromoquinoline-8-carboxylate: A Technical Guide for Chemical Synthesis and Research Applications

This document provides an in-depth technical guide on methyl 5-bromoquinoline-8-carboxylate (CAS Number: 1445781-45-2), a heterocyclic compound with significant potential in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, a proposed synthesis pathway, and prospective applications.

Compound Overview and Physicochemical Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The introduction of a bromine atom at the 5-position and a methyl carboxylate group at the 8-position provides two reactive handles for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1445781-45-2 | [1] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1][2] |

| Molecular Weight | 266.09 g/mol | [2] |

| Appearance | Off-white to light yellow solid (Predicted) | - |

| Boiling Point | 383.2 ± 22.0 °C (Predicted) | - |

| Density | 1.557 ± 0.06 g/cm³ (Predicted) | - |

| Storage | 2-8°C, protect from light | - |

Proposed Synthesis Pathway

Synthesis of 5-Bromoquinoline-8-carboxylic acid

The synthesis of the carboxylic acid precursor can be envisioned through the bromination of 8-methylquinoline followed by oxidation.

Diagram 1: Proposed Synthesis of 5-Bromoquinoline-8-carboxylic acid

Caption: Proposed two-step synthesis of 5-bromoquinoline-8-carboxylic acid.

Experimental Protocol: Bromination of 8-Methylquinoline

-

Rationale: The bromination of the quinoline ring is a key step. Using N-bromosuccinimide (NBS) in sulfuric acid is a common method for the regioselective bromination of activated aromatic systems. The electron-donating methyl group at the 8-position directs the electrophilic substitution to the 5 and 7 positions. Careful control of the reaction conditions can favor the formation of the 5-bromo isomer[3].

-

Procedure:

-

Dissolve 8-methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C).

-

Slowly add N-bromosuccinimide in portions, maintaining the low temperature.

-

Allow the reaction to stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry the crude 5-bromo-8-methylquinoline.

-

Purify the product by recrystallization or column chromatography.

-

Experimental Protocol: Oxidation to Carboxylic Acid

-

Rationale: The oxidation of the methyl group to a carboxylic acid can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). This is a standard transformation in organic synthesis.

-

Procedure:

-

Suspend 5-bromo-8-methylquinoline in a mixture of water and a suitable co-solvent (e.g., pyridine).

-

Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise.

-

Continue heating until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 5-bromoquinoline-8-carboxylic acid.

-

Filter, wash with cold water, and dry the product.

-

Esterification to this compound

The final step is the esterification of the carboxylic acid to its methyl ester. The Fischer esterification is a classic and effective method for this transformation[4].

Diagram 2: Fischer Esterification of 5-Bromoquinoline-8-carboxylic acid

Caption: Final esterification step to yield the target compound.

Experimental Protocol: Fischer Esterification

-

Rationale: This acid-catalyzed esterification uses an excess of the alcohol (methanol) to drive the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic[4].

-

Procedure:

-

Suspend 5-bromoquinoline-8-carboxylic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.

-

Purify the final product by column chromatography or recrystallization.

-

Spectroscopic Characterization

While experimental spectra for this compound are not available in the public domain, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the quinoline ring system (multiple signals in the δ 7.0-9.0 ppm range).- A singlet for the methyl ester protons (around δ 3.9-4.1 ppm). |

| ¹³C NMR | - Multiple signals in the aromatic region (δ 120-150 ppm).- A signal for the ester carbonyl carbon (around δ 165-170 ppm).- A signal for the methyl ester carbon (around δ 52-55 ppm). |

| IR Spectroscopy | - C=O stretch of the ester (around 1720-1740 cm⁻¹).- C-O stretch of the ester (around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹).- Aromatic C=C and C=N stretching vibrations (1500-1600 cm⁻¹).- C-Br stretch (in the fingerprint region, < 800 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 265 and an M+2 peak at m/z 267 with approximately equal intensity, characteristic of a monobrominated compound. |

Potential Applications in Research and Drug Discovery

The structural features of this compound make it a promising candidate for various applications in medicinal chemistry and materials science.

Medicinal Chemistry

-

Anticancer and Anti-inflammatory Agents: Quinoline derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties[3]. The bromoquinoline scaffold can be further functionalized through cross-coupling reactions to generate libraries of compounds for screening against various biological targets. The carboxylic acid functionality of the parent compound, 5-bromoquinoline-8-carboxylic acid, suggests its potential as a pharmacophore in drug design. The methyl ester can serve as a prodrug or a key intermediate for the synthesis of amides and other derivatives with improved pharmacological profiles.

-

Antimalarial Drug Development: The quinoline core is central to many antimalarial drugs. The presence of a halogen on the quinoline ring can enhance antimalarial activity[5]. Therefore, derivatives of this compound could be explored for their potential as novel antimalarial agents.

Diagram 3: Role in Drug Discovery Workflow

Caption: Utility of the title compound as a scaffold in a drug discovery pipeline.

Materials Science

Derivatives of 5-bromoquinoline have been investigated for their applications in materials science, including the development of organic semiconductors and light-emitting diodes (LEDs), owing to their unique electronic properties[6]. The potential for π-π stacking and the ability to tune the electronic properties through substitution make quinoline derivatives attractive for these applications.

Conclusion

This compound is a valuable, yet underexplored, chemical entity. This guide provides a comprehensive, prospective framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established, robust chemical transformations, offering a reliable pathway for its preparation in a laboratory setting. The diverse reactivity of this compound, coupled with the known biological and material properties of the quinoline scaffold, positions it as a key building block for future innovations in both drug discovery and materials science. Researchers are encouraged to explore the potential of this versatile molecule to unlock new therapeutic agents and advanced materials.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromoquinoline-8-carboxylic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.

-

Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). Methyl 8-bromoquinoline-2-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

PubChem. (n.d.). 5-Bromo-8-methylquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

- El-Sayed, M. A., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Journal of Chemistry.

-

PubChem. (n.d.). 5-Bromoquinoline-8-carboxaldehyde. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 1445781-45-2. Retrieved from [Link]

- Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.

-

PubChem. (n.d.). 5-Bromoquinoline-8-carboxylic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Bromoquinoline-8-carbaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

- Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.

-

NIST. (n.d.). Quinoline, 8-methyl-. Retrieved from [Link]

- Smith, B. C. (2018).

- The Organic Chemistry Tutor. (2021, April 8). Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. YouTube.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. Retrieved from [Link]

- Choy, K. T., et al. (2017).

-

Semantic Scholar. (n.d.). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

Sources

- 1. This compound | 1445781-45-2 [sigmaaldrich.com]

- 2. This compound | 1445781-45-2 [chemicalbook.com]

- 3. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buy Methyl 8-bromoquinoline-3-carboxylate [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Methyl 5-bromoquinoline-8-carboxylate

Prepared by: Gemini, Senior Application Scientist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Analysis of Methyl 5-bromoquinoline-8-carboxylate: Synthesis, Characterization, and Application

Introduction

This compound is a halogenated heterocyclic compound featuring a quinoline core. This scaffold is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups: the bromo substituent, the methyl ester, and the quinoline nitrogen. These features make it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents and functional materials. This guide provides a detailed examination of its chemical properties, a plausible synthetic pathway with experimental protocols, a thorough analytical characterization workflow, and a discussion of its applications in modern research.

Core Molecular & Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, for confirmation by mass spectrometry, and for overall material characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₂ | |

| Molecular Weight | 266.09 g/mol | |

| CAS Number | 1445781-45-2 | |

| Appearance | White to yellow or brown solid/liquid | |

| Synonyms | Methyl 5-bromo-8-quinolinecarboxylate |

Plausible Synthetic Pathway & Rationale

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and robust synthetic route can be devised from its carboxylic acid precursor, 5-bromoquinoline-8-carboxylic acid . This two-step approach leverages well-established, high-yielding chemical transformations.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-Bromoquinoline-8-carboxylic Acid (Precursor)

Causality: The most direct method to introduce a bromine atom at the 5-position when an activating or directing group is not present is often via a Sandmeyer reaction. This classic transformation converts an aromatic primary amine into a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide catalyst. This method provides high regioselectivity, which is crucial for complex scaffolds.

Experimental Protocol (Adapted from analogous Sandmeyer reactions):

-

Diazotization:

-

Suspend 5-aminoquinoline-8-carboxylic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~5-6 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.5 eq) in 48% HBr.

-

Heat this solution to approximately 70-75 °C.

-

Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, stir the reaction mixture at 75 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to ~8-9 with a suitable base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.

-

Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 5-bromoquinoline-8-carboxylic acid.

-

Step 2: Fischer Esterification to this compound

Causality: Fischer esterification is a straightforward, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2][3] Using methanol as both the reagent and solvent drives the equilibrium towards the product side, ensuring a high conversion rate. Concentrated sulfuric acid is a common and effective catalyst for this transformation.

Experimental Protocol:

-

Reaction Setup:

-

Suspend 5-bromoquinoline-8-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) as the catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

-

-

Reaction Monitoring:

-

Maintain the reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of methanol under reduced pressure.

-

Carefully neutralize the remaining acidic solution by pouring it over ice and adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further by column chromatography on silica gel.

-

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques provide a comprehensive and self-validating workflow.

Caption: Integrated workflow for analytical validation.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition (via High-Resolution MS). The presence of bromine provides a highly characteristic isotopic pattern.

-

Predicted Result:

-

Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 265 and m/z 267 , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

High-Resolution MS (HRMS): Calculated m/z for C₁₁H₈⁷⁹BrNO₂ [M+H]⁺: 265.9811; for C₁₁H₈⁸¹BrNO₂ [M+H]⁺: 267.9791.

-

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule.

-

Predicted Characteristic Peaks:

-

~3050-3100 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch (from the methyl group).

-

~1720-1735 cm⁻¹: A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch.

-

~1580, 1480, 1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

-

~1250-1300 cm⁻¹: C-O stretch of the ester.

-

~750-850 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of atoms and the regiochemistry of substitution.

-

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

-

~4.0-4.2 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃).

-

~7.5-9.0 ppm (multiplet, 5H): A complex region containing the five aromatic protons on the quinoline ring system. The exact shifts and coupling constants will depend on the electronic effects of the bromo and carboxylate groups. Protons adjacent to the nitrogen (H2) and the ester group (H7) are expected to be the most deshielded (further downfield).

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

-

~53-55 ppm: The carbon of the methyl ester (-OCH₃).

-

~115-155 ppm: A series of peaks corresponding to the 9 carbons of the quinoline ring. The carbon bearing the bromine (C5) and the carbons adjacent to the nitrogen (C2, C8a) will have characteristic shifts.

-

~165-168 ppm: The carbonyl carbon of the methyl ester.

-

Applications in Research & Drug Development

This compound is not typically an end-product but rather a strategic intermediate in multi-step synthetic campaigns. Its utility stems from the orthogonal reactivity of its functional groups.

-

Building Block for Complex Scaffolds: Quinoline and its derivatives are privileged structures in medicinal chemistry, found in a wide array of drugs with activities including anticancer, antimalarial, and anti-inflammatory properties. This molecule serves as a pre-functionalized starting material for building such complex agents.

-

Cross-Coupling Reactions: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse aryl, alkyl, or alkynyl groups at the 5-position, enabling extensive Structure-Activity Relationship (SAR) studies.

-

PROTAC Development: This molecule is classified by some suppliers as a "Protein Degrader Building Block".[4] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that require linkers to connect a target-binding ligand to an E3 ligase ligand. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing linker, making this compound a potential starting point for the synthesis of novel PROTACs.

Safety & Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

GHS Hazard Statements:

-

Harmful if swallowed (H302).

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

Harmful if inhaled (H332).

-

May cause respiratory irritation (H335).

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and dark place in a tightly sealed container.

-

References

-

Masterson, D.S. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Khan Academy. Carboxylic acids and derivatives.[Link]

-

Chemguide. Esterification - alcohols and carboxylic acids.[Link]

-

jOeCHEM. Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

-

Aladdin Scientific. Methyl 8-bromoquinoline-5-carboxylate Product Page.[Link]

Sources

An In-Depth Technical Guide to Methyl 5-bromoquinoline-8-carboxylate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the true value of a chemical building block lies not just in its structure, but in its potential. Methyl 5-bromoquinoline-8-carboxylate is one such molecule. It belongs to the quinoline family, a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic placement of a bromine atom and a methyl ester group transforms this simple heterocycle into a versatile scaffold, ripe for elaboration into complex molecular architectures with significant therapeutic potential. This guide is structured to provide not just the "what" and "how," but the critical "why" behind the synthetic strategies and applications of this important intermediate. We will delve into its synthesis, explore its reactivity, and illuminate its role as a key starting material in the quest for novel therapeutics.

Structural Elucidation and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and properties. This compound is an aromatic heterocyclic compound. The quinoline core is a bicyclic system composed of a benzene ring fused to a pyridine ring.

The IUPAC name for this compound is this compound. Its structure is characterized by a bromine atom at the C5 position and a methyl carboxylate group at the C8 position of the quinoline ring system.

Caption: Synthetic pathway to 5-bromoquinoline-8-carboxylic acid.

Esterification to this compound

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis. For this specific substrate, the Fischer esterification is a robust and cost-effective method. [3][4]This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Mechanism of Fischer Esterification

The causality behind this reaction lies in the activation of the carboxylic acid carbonyl group by the acid catalyst.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. [4]2. Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or water) to regenerate the acid catalyst and yield the final ester product.

Caption: Simplified mechanism of Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

-

Reagents and Equipment:

-

5-Bromoquinoline-8-carboxylic acid

-

Anhydrous Methanol (large excess, acts as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add 5-bromoquinoline-8-carboxylic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 20-40 eq).

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, slowly add the reaction mixture to a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to afford pure this compound.

-

Spectroscopic Characterization

Disclaimer: The following spectroscopic data are predicted based on the analysis of structurally analogous compounds, as comprehensive published experimental data for this compound is not readily available. These predictions serve as a guide for researchers. [5] Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 4.0 | s | -OCH₃ |

| ~ 7.5 - 7.8 | m | Aromatic-H |

| ~ 8.2 | d | Aromatic-H |

| ~ 8.9 | d | Aromatic-H |

| ~ 9.0 | dd | Aromatic-H |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 53 | -OCH₃ |

| ~ 122 - 150 | Aromatic-C |

| ~ 168 | C=O (ester) |

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom.

-

[M]⁺: m/z ≈ 265

-

[M+2]⁺: m/z ≈ 267

Applications in Drug Discovery and Organic Synthesis

The true utility of this compound lies in its capacity as a versatile building block for more complex molecules, particularly in the realm of drug discovery. The bromine atom at the C5 position serves as a highly effective "handle" for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. [6]

Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful transformations for which this compound is an ideal substrate are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

-

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the bromoquinoline with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. [7][8]This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C5 position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromoquinoline with a primary or secondary amine, again in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. [5][9]This is a powerful method for synthesizing substituted anilino-quinolines, a common motif in kinase inhibitors. [10] General Catalytic Cycle for Palladium Cross-Coupling

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Application in Kinase Inhibitor Synthesis

The quinoline scaffold is a key component of many kinase inhibitors, which are a major class of anti-cancer drugs. [11]These drugs function by blocking the action of protein kinases, enzymes that are often overactive in cancer cells. [12]The ability to functionalize the C5 position of the quinoline ring via cross-coupling reactions is crucial for tuning the potency, selectivity, and pharmacokinetic properties of these inhibitors.

For instance, a hypothetical synthesis of a potent kinase inhibitor could involve the Suzuki coupling of this compound with a substituted pyrazole boronic acid. The resulting C-C coupled product could then be further modified, for example, by hydrolysis of the ester and subsequent amidation to install a solubilizing group or a moiety that interacts with a specific amino acid residue in the kinase active site.

Conclusion

This compound is more than just a chemical compound; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its synthesis is straightforward, and its reactivity, particularly at the C5-bromine position, is well-defined and highly versatile. For researchers and scientists in drug development, a thorough understanding of this building block's properties and potential transformations is invaluable. This guide has aimed to provide that understanding, grounded in the principles of organic chemistry and with a clear focus on practical application. The continued exploration of derivatives from this scaffold holds significant promise for the future of medicinal chemistry.

References

- Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. RSC Advances, 7(54), 34189-34200.

- BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.

- Verma, A., Joshi, N., Singh, A., & Tiwari, M. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4).

- BenchChem. (2025). Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde.

- MDPI. (2023).

- MDPI. (2022).

- ChemicalBook. (2025). This compound Properties.

- Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3799.

-

PubChemLite. (n.d.). Methyl 5-bromoquinoline-2-carboxylate (C11H8BrNO2). Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 1445781-45-2. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

MDPI. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

NIH. (n.d.). 5-Bromo-quinolin-8-ylamine. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Bromoquinoline-8-carbaldehyde. Retrieved from [Link]

-

PubMed. (2007). Synthesis of quinazolines as tyrosine kinase inhibitors. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.

-

The Royal Society of Chemistry. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

-

MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

-

ResearchGate. (2005). (PDF) 5,7-Dibromo-8-methoxyquinoline. Retrieved from [Link]

-

NIH. (n.d.). 5-Bromoquinoline-8-carboxaldehyde. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

Sources

- 1. This compound(1445781-45-2) 1H NMR [m.chemicalbook.com]

- 2. This compound, CAS No. 1445781-45-2 - iChemical [ichemical.com]

- 3. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR [m.chemicalbook.com]

- 10. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 885267-41-4 Cas No. | 5-Bromoquinoline-8-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 12. methyl 5-bromo-8-methylquinoline-7-carboxylate,(CAS# 1352717-47-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

solubility of methyl 5-bromoquinoline-8-carboxylate in common solvents

An In-Depth Technical Guide to the Solubility of Methyl 5-bromoquinoline-8-carboxylate

Foreword

In the landscape of drug discovery and development, the physicochemical properties of a compound are foundational to its journey from a laboratory curiosity to a therapeutic agent. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation, and ultimately, clinical efficacy. This guide is dedicated to an in-depth exploration of this compound, a substituted quinoline derivative of interest to researchers in medicinal chemistry and organic synthesis.

Given the absence of extensive published solubility data for this specific molecule, this document adopts a dual-pronged approach. First, it establishes a robust theoretical framework to predict the solubility behavior of this compound based on a first-principles analysis of its molecular structure. Second, it provides a series of detailed, field-proven experimental protocols to empower researchers to determine its solubility with precision in their own laboratory settings. This guide is structured not as a rigid template, but as a logical narrative—from theoretical prediction to practical application—to provide a comprehensive and actionable resource for the scientific community.

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by the intricate balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a reliable heuristic: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. A detailed analysis of the structure of this compound is essential for predicting its behavior.

Chemical Structure:

-

Compound Name: this compound

-

Molecular Formula: C₁₁H₈BrNO₂

-

CAS Number: 1445781-45-2

The molecule can be deconstructed into three key functional components:

-

The Quinoline Core: This bicyclic aromatic system is fundamentally hydrophobic and rigid.[1] The presence of the nitrogen atom in the heterocyclic ring, however, introduces a degree of polarity and a lone pair of electrons, making it a hydrogen bond acceptor. As quinolines are weak bases, this nitrogen atom can be protonated in acidic aqueous solutions, which would dramatically increase solubility in such media.[1]

-

The Bromo Substituent (C5): The bromine atom is an electron-withdrawing group that significantly increases the lipophilicity (fat-solubility) of the molecule. This substitution is expected to decrease its solubility in aqueous and highly polar solvents.[1]

-

The Methyl Carboxylate Group (C8): The ester functional group (-COOCH₃) introduces polarity through its carbonyl (C=O) and ether-like (C-O-C) linkages. The carbonyl oxygen can act as a hydrogen bond acceptor. However, the ester is less polar than a carboxylic acid and lacks a hydrogen bond donor. The methyl group itself is non-polar. Generally, methyl esters exhibit good solubility in a range of organic solvents, from moderately polar to non-polar.[2][3]

Overall Polarity Assessment: this compound is a moderately polar molecule. The large, hydrophobic quinoline and bromo-substituted aromatic system dominate its character, suggesting limited aqueous solubility. However, the ester group and nitrogen atom will promote solubility in various organic solvents.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent selection in experimental work.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Toluene | Low to Insoluble | The molecule possesses significant polarity from the ester and nitrogen atom, which is incompatible with purely non-polar solvents. Toluene may show slight solubility due to aromatic interactions. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents can effectively solvate the molecule. DCM and chloroform are excellent for many organic compounds. THF, Ethyl Acetate, and Acetone offer a good balance of polarity. DMSO and DMF are powerful polar aprotic solvents likely to dissolve the compound readily. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Moderate | These alcohols can act as hydrogen bond donors to the ester's carbonyl oxygen and the quinoline nitrogen, and their alkyl chains can interact with the hydrophobic core. Solubility is expected to decrease with increasing alcohol chain length. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The dominant hydrophobic character of the bromo-quinoline core suggests poor aqueous solubility at neutral pH. |

| Aqueous (Acidic) | 0.1 M HCl | Moderate to High | At low pH, the quinoline nitrogen will be protonated, forming a cationic salt. This salt formation is expected to significantly increase solubility in aqueous acid.[1] |

| Aqueous (Basic) | 0.1 M NaOH | Very Low | Basic conditions are unlikely to increase solubility and may risk hydrolysis of the methyl ester group over time. |

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions must be validated by empirical data. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[4][5][6]

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a rapid, high-throughput measurement often used in early drug discovery.[7][8] However, it can overestimate true solubility as it may reflect the properties of an amorphous precipitate or a supersaturated solution.[6]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form. This "gold standard" measurement is more time-consuming but essential for lead optimization and pre-formulation studies.[7][9][10]

Protocol 1: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the definitive method.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. database.ich.org [database.ich.org]

Spectroscopic Data Analysis of Methyl 5-bromoquinoline-8-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 5-bromoquinoline-8-carboxylate, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental design and data interpretation, ensuring scientific integrity and providing a practical framework for the characterization of similar quinoline derivatives.

Introduction to this compound

This compound, with the molecular formula C₁₁H₈BrNO₂, is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of a bromine atom and a methyl ester group on the quinoline ring provides versatile handles for further chemical modifications, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its structure and purity, which is the foundation of any subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Rationale: A standard ¹H NMR experiment is conducted at a high field (e.g., 400 or 500 MHz) to achieve optimal signal dispersion. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Data Interpretation and Insights: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the methyl protons of the ester group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the ester group, and the nitrogen atom in the quinoline ring.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.9 - 9.1 | dd | ~4.5, 1.5 |

| H3 | 7.5 - 7.7 | dd | ~8.5, 4.5 |

| H4 | 8.2 - 8.4 | dd | ~8.5, 1.5 |

| H6 | 7.8 - 8.0 | d | ~8.0 |

| H7 | 7.6 - 7.8 | d | ~8.0 |

| OCH₃ | 3.9 - 4.1 | s | - |

Note: Specific experimental data for this compound is not widely available in public spectral databases. The predicted values are based on the analysis of structurally similar quinoline derivatives and established principles of NMR spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Rationale: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum, resulting in a single peak for each unique carbon atom. The same solvent and standard as in the ¹H NMR experiment are typically used.

Data Interpretation and Insights: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbonyl carbon of the ester group will appear at the downfield end of the spectrum, while the carbons of the aromatic ring will resonate in the typical aromatic region.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 168 |

| C2 | 150 - 152 |

| C3 | 122 - 124 |

| C4 | 136 - 138 |

| C4a | 128 - 130 |

| C5 | 118 - 120 |

| C6 | 130 - 132 |

| C7 | 128 - 130 |

| C8 | 133 - 135 |

| C8a | 148 - 150 |

| OCH₃ | 52 - 54 |

Note: As with the ¹H NMR data, these are predicted values based on analogous structures and established ¹³C NMR chemical shift correlations.

NMR Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Rationale: A common and convenient method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FT-IR) spectrometer. This requires minimal sample preparation.

Data Interpretation and Insights: The IR spectrum of this compound will be dominated by characteristic absorptions from the aromatic ring, the ester functional group, and the carbon-bromine bond.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl (asymmetric) |

| ~2850 | C-H stretch | Methyl (symmetric) |

| ~1720-1730 | C=O stretch | Ester |

| ~1600, 1500, 1450 | C=C stretch | Aromatic ring |

| ~1250-1300 | C-O stretch | Ester (asymmetric) |

| ~1100-1150 | C-O stretch | Ester (symmetric) |

| ~800-850 | C-H bend (out-of-plane) | Aromatic (substituted) |

| ~600-700 | C-Br stretch | Aryl bromide |

IR Spectroscopy Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid this compound onto the crystal of the ATR accessory.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Rationale: Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules. The resulting mass spectrum will show the molecular ion peak and various fragment ions. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula.

Data Interpretation and Insights: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity, separated by two mass units.

Predicted Mass Spectrometry Data (EI):

| m/z | Ion Identity | Notes |

| 265/267 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 234/236 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 206/208 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 127 | [C₉H₆N]⁺ | Loss of bromine and the carboxylate group. |

Mass Spectrometry Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways for the major observed fragment ions. For HRMS, compare the measured exact mass with the calculated mass for the molecular formula C₁₁H₈BrNO₂.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

References

- Note: As specific spectral data for this compound is not available in the provided search results, the references would typically point to general spectroscopy textbooks and articles on the characterization of quinoline derivatives. For the purpose of this guide, a representative list of authoritative sources on spectroscopic techniques is provided below.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media.

-

Integrated Spectral Data Base System for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

Methyl 5-Bromoquinoline-8-Carboxylate: A Technical Guide to Safe Handling, Synthesis, and Characterization

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 5-bromoquinoline-8-carboxylate, a functionalized quinoline derivative, represents a key building block in the synthesis of more complex, biologically active molecules.[3] This technical guide provides an in-depth overview of the safety protocols, handling procedures, a plausible synthetic route, purification strategies, and analytical characterization of this compound, designed for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data on related compounds.

| Property | Value | Source |

| CAS Number | 1445781-45-2 | |

| Molecular Formula | C₁₁H₈BrNO₂ | |

| Molecular Weight | 266.09 g/mol | [4] |

| Appearance | Likely a solid at room temperature | Inferred |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C. | [4] |

Safety and Handling

Hazard Identification and Mitigation

Based on related compounds like 5-bromoquinoline-8-carbaldehyde, the primary hazards are expected to be:[5]

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Toxicity: The toxicological properties have not been fully investigated. As with many halogenated heterocyclic compounds, it should be handled as potentially toxic if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

Caption: Mandatory PPE and handling procedures for this compound.

First Aid Measures

In the event of exposure, the following first aid measures, adapted from guidelines for similar compounds, should be taken immediately:[5]

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spill: In case of a spill, wear appropriate PPE, including a respirator. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. The spill area should then be decontaminated.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste.

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach is the direct bromination of methyl quinoline-8-carboxylate. The quinoline ring is activated towards electrophilic substitution, and the position of bromination can be influenced by the directing effects of the existing substituents and reaction conditions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 3. Methyl 8-bromoquinoline-2-carboxylate [myskinrecipes.com]

- 4. 1445781-45-2|this compound|BLD Pharm [bldpharm.com]

- 5. lookchem.com [lookchem.com]

- 6. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 5-bromoquinoline-8-carboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 5-bromoquinoline-8-carboxylate, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its chemical properties, synthesis, commercial availability, and analytical characterization, offering field-proven insights to support your research endeavors.

Introduction to this compound

This compound, with the CAS Number 1445781-45-2, is a substituted quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] The strategic placement of a bromine atom at the 5-position and a methyl carboxylate group at the 8-position makes this molecule a versatile intermediate for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functionalities, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering multiple avenues for analog synthesis in drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value |

| Molecular Formula | C₁₁H₈BrNO₂ |

| Molecular Weight | 266.09 g/mol |

| CAS Number | 1445781-45-2 |

| Appearance | Typically a white to off-white or yellow solid |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Storage | Store in a cool, dry, and dark place to prevent degradation. |

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available precursors. This involves the synthesis of the quinoline core followed by esterification.

Synthesis Pathway Overview

A plausible and efficient synthetic route involves:

-

Construction of the Quinoline Core: Synthesis of 5-bromoquinoline-8-carboxylic acid. This can be achieved through established named reactions for quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, starting from appropriately substituted anilines.

-

Esterification: Conversion of the resulting 5-bromoquinoline-8-carboxylic acid to its methyl ester, this compound. A common and effective method for this transformation is the Fischer-Speier esterification.[2]

Sources

An In-depth Technical Guide to the Chemical Stability and Storage of Methyl 5-bromoquinoline-8-carboxylate

Introduction

Methyl 5-bromoquinoline-8-carboxylate is a key building block in contemporary drug discovery and materials science. Its quinoline core, substituted with a bromine atom and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds and functional materials. As with any highly functionalized molecule, understanding its chemical stability and the requisite storage conditions is paramount to ensuring its integrity, maximizing experimental reproducibility, and safeguarding the safety of laboratory personnel. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its handling and storage to empower researchers in their scientific endeavors.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is critical to predicting its stability.

Caption: Figure 1: Chemical Structure of this compound

The molecule's stability is primarily influenced by the reactivity of the methyl ester and the bromo-substituted quinoline ring. The electron-withdrawing nature of the quinoline ring and the bromine atom can influence the electrophilicity of the ester's carbonyl carbon, making it susceptible to nucleophilic attack.

Chemical Stability Profile

The integrity of this compound can be compromised by several factors, including temperature, light, and pH.

Thermal Stability

While some suppliers suggest room temperature storage for similar compounds like methyl 8-bromoquinoline-5-carboxylate, a conservative approach is warranted for long-term stability.[1] For a related compound, methylquinoline-8-carboxylate, a melting point of 56-57°C is reported, suggesting it is a solid at room temperature.[2] Elevated temperatures can increase the rate of potential degradation reactions, such as hydrolysis of the ester group if moisture is present. For long-term storage, refrigeration is recommended to minimize any thermally induced degradation.

Photostability

Quinoline and its derivatives are known to be sensitive to light. Aromatic systems can absorb UV light, leading to photochemical reactions. Photostability testing is a critical component of evaluating new drug substances.[3][4][5] Exposure to light, particularly UV radiation, can potentially lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that can participate in a variety of subsequent reactions, leading to impurities. Therefore, it is crucial to protect this compound from light.

Caption: Figure 2: Potential Degradation Pathways

pH and Hydrolytic Stability

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis of a similar compound, 8-acetoxyquinoline, is known to be catalyzed by the quinoline nitrogen, suggesting that the local electronic environment can influence the rate of this degradation pathway.[6] This implies that the stability of this compound in solution will be pH-dependent. At neutral pH, the rate of hydrolysis is likely to be slow, but it will be accelerated in the presence of strong acids or bases. For quinolones in raw milk, degradation was observed at 4°C after 48 hours, and some degradation occurred at -20°C after 30 days, highlighting the importance of storage duration and temperature even under seemingly stable conditions.[7]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended. These recommendations are synthesized from best practices for handling brominated aromatic compounds and related quinoline derivatives.[8]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential hydrolytic and thermal degradation. |

| Light | Protect from light (Store in amber vials or in the dark) | Prevents photodegradation of the light-sensitive quinoline ring. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation, particularly for long-term storage. |

| Moisture | Store in a dry, well-sealed container | Prevents hydrolysis of the methyl ester. |

| Container | Tightly sealed, chemically resistant glass vials | Ensures chemical compatibility and prevents contamination. |

Experimental Protocol: Handling and Solution Preparation

Adherence to a strict protocol for handling and preparing solutions of this compound is essential for obtaining reliable and reproducible experimental results.

Caption: Figure 3: Handling and Solution Preparation Workflow

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the container of this compound to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis.

-

Handling: Conduct all manipulations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Weighing: Quickly weigh the desired amount of the solid into a clean, dry, and tared container. Minimize the time the stock container is open to the atmosphere.

-

Dissolution: Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO, DMF, or chlorinated solvents, depending on the subsequent application) to the weighed solid.